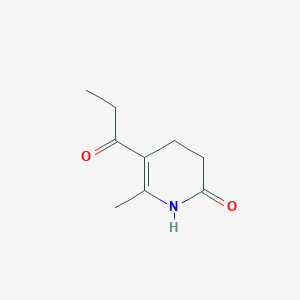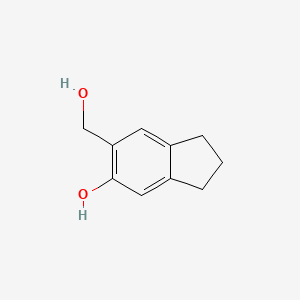
1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a hydroxyl group at the 6th position and a methanol group at the 5th position, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- can be achieved through several methods. One common approach involves the Perkin reaction, where phthalic anhydrides react with malononitrile in the presence of a catalyst . Another method includes the Knoevenagel reaction of 1H-indene-1,3(2)-dione and its derivatives with malononitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methanol group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methanol groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic attacks, and undergo various chemical transformations, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
- 1H-Indene, 2,3-dihydro-5-methyl-
- 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid
Comparison: 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- is unique due to the presence of both hydroxyl and methanol groups, which enhance its reactivity and versatility in chemical reactions. In contrast, similar compounds like 1H-Indene, 2,3-dihydro-5-methyl- lack these functional groups, resulting in different chemical properties and applications .
Propiedades
Número CAS |
82472-15-9 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O2/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-5,11-12H,1-3,6H2 |
Clave InChI |
FAQNQIFTCFKDIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2C1)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


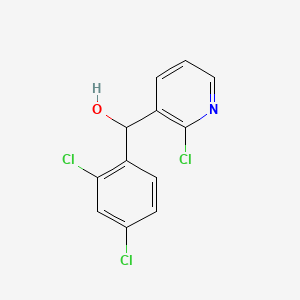
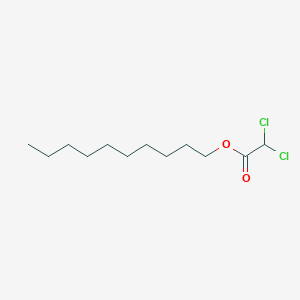
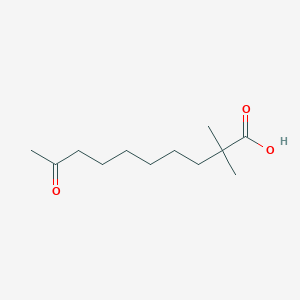
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
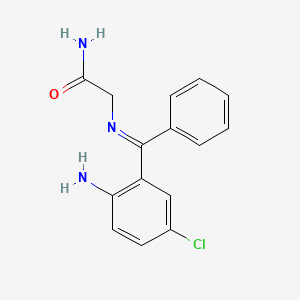
![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
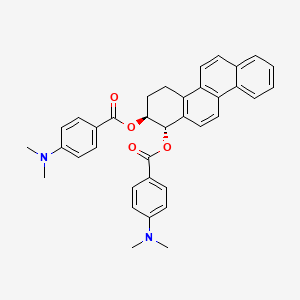
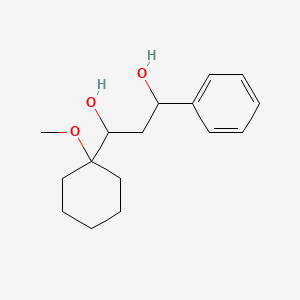
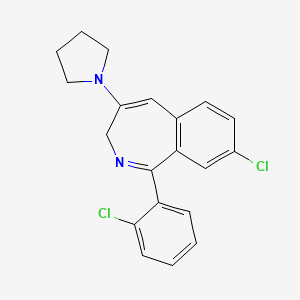
![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)
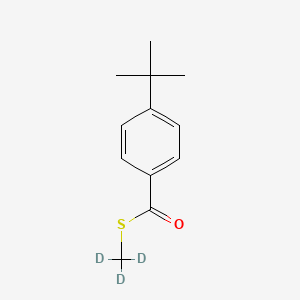
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
